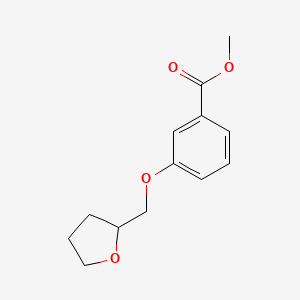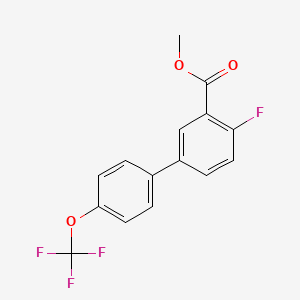![molecular formula C11H8BrF3O3 B7959626 Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7959626.png)
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a propenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-bromo-2-(trifluoromethoxy)benzoic acid+methanolcatalystMethyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more sustainable and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethoxy group can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of 3-[5-azido-2-(trifluoromethoxy)phenyl]prop-2-enoate.
Reduction: Formation of 3-[5-bromo-2-(trifluoromethoxy)phenyl]propan-1-ol.
Oxidation: Formation of 3-[5-bromo-2-(trifluoromethoxy)phenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can inhibit or activate specific pathways, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-2-(trifluoromethoxy)benzoate
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Uniqueness
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the aromatic ring, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
methyl (E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-17-10(16)5-2-7-6-8(12)3-4-9(7)18-11(13,14)15/h2-6H,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEFKGFTGTWYHP-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC(=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B7959576.png)


![Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate](/img/structure/B7959602.png)
![Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7959609.png)


![Methyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate](/img/structure/B7959642.png)
![Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959648.png)

